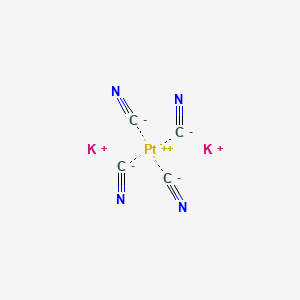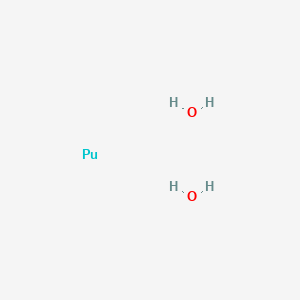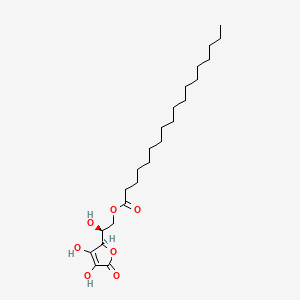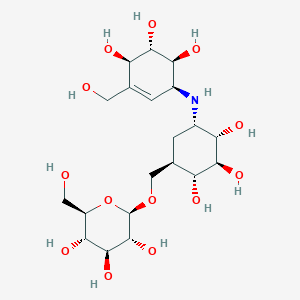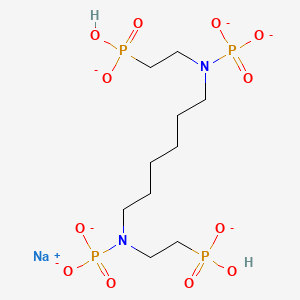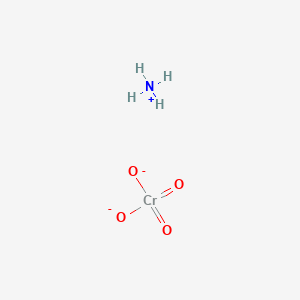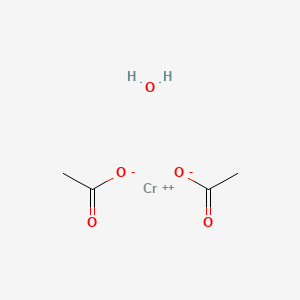
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(cyclopentadienyl)-titanium(IV)-bis(4-chlorophenoxide), commonly referred to as TiCl2(OC6H4Cl)2, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of TiCl2(OC6H4Cl)2 is not well understood, but it is believed to involve the coordination of the titanium atom with the oxygen atoms of the phenoxide groups. This coordination results in the formation of a stable complex that can act as a Lewis acid catalyst in various reactions.
Biochemical and Physiological Effects:
TiCl2(OC6H4Cl)2 has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms, and caution should be taken when handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TiCl2(OC6H4Cl)2 has several advantages for use in lab experiments, including its high stability and solubility in organic solvents. However, the compound is highly reactive and must be handled with care to avoid accidental reactions. TiCl2(OC6H4Cl)2 is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
Future research on TiCl2(OC6H4Cl)2 could focus on its potential applications in the synthesis of new organic compounds and as a catalyst in various reactions. The compound could also be studied for its potential use in the development of new anti-corrosion agents and in the synthesis of titanium dioxide nanoparticles. Further research could also explore the potential toxicological effects of TiCl2(OC6H4Cl)2 on human health and the environment.
Conclusion:
In conclusion, TiCl2(OC6H4Cl)2 is a unique chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on TiCl2(OC6H4Cl)2 could lead to the development of new organic compounds, anti-corrosion agents, and catalysts for various reactions.
Métodos De Síntesis
TiCl2(OC6H4Cl)2 is synthesized through the reaction of titanium tetrachloride (TiCl4) with 4-chlorophenol (C6H4ClOH) in the presence of cyclopentadiene (C5H5) as a reducing agent. The reaction takes place under an inert atmosphere and at high temperatures, typically around 200°C. The resulting product is a yellow-orange crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
TiCl2(OC6H4Cl)2 has been extensively studied for its potential applications in various fields of science, including catalysis, material science, and organic synthesis. The compound has shown promising results in catalyzing the polymerization of ethylene and propylene, as well as in the synthesis of various organic compounds such as epoxides, lactones, and cyclic carbonates. TiCl2(OC6H4Cl)2 has also been studied for its potential use as an anti-corrosion agent and as a precursor for the synthesis of titanium dioxide nanoparticles.
Propiedades
Número CAS |
12309-07-8 |
|---|---|
Nombre del producto |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
Fórmula molecular |
C22H20Cl2O2Ti 10* |
Peso molecular |
435.17 |
Sinónimos |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




